Regiospecific Nitro Group Placement: 2-Nitro vs. 3-Nitro Benzofuran Antibacterial Activity Comparison
In a direct comparative study of 2-nitro and 3-nitrobenzofuran derivatives, 3-nitrobenzofurans were consistently less active against both bacteria and protozoa than their corresponding 2-nitro analogs. The study concluded that the pharmacophore nitro group serves as an indicator of biological action only when suitably located at position 2 of the benzofuran ring [1]. Therefore, 3-nitro-5-benzofuranol (CAS 126318-27-2), a commercially available positional isomer of the target compound, is predicted to exhibit inferior antibacterial and antiparasitic activity solely due to the nitro group being located at position 3 rather than position 2.
| Evidence Dimension | Antibacterial activity as a function of nitro group position |
|---|---|
| Target Compound Data | 2-Nitro regioisomer (general class): defined as the active pharmacophore configuration |
| Comparator Or Baseline | 3-Nitro regioisomer (general class): consistently less active against bacteria and protozoa |
| Quantified Difference | Qualitative: 3-nitro derivatives are 'always less active' — specific fold-change values not reported in the abstract; full paper access required for MIC quantification |
| Conditions | In vitro antibacterial and antiparasitic assays (exact bacterial strains and protozoa species specified in full text of Bastian et al., 1983) |
Why This Matters
Procurement of the 3-nitro isomer instead of the 2-nitro target compound risks using a scaffold with fundamentally compromised biological activity, invalidating SAR hypotheses.
- [1] Bastian G, Royer R, Cavier R. Research on nitro derivatives of biological interest. XXXII. Comparison of antibacterial and parasiticidal activities of 2-nitro and 3-nitrobenzofuran derivatives. European Journal of Medicinal Chemistry 18(4): 365-367, 1983. View Source
